molecular formula C16H18N4O2 B2708963 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2198265-98-2

1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole

Cat. No.: B2708963
CAS No.: 2198265-98-2
M. Wt: 298.346
InChI Key: KXFXGTWFSDPKIE-UHFFFAOYSA-N
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Description

The compound 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a hybrid heterocyclic molecule featuring three distinct structural motifs:

An azetidine ring (4-membered nitrogen-containing heterocycle) functionalized with a carbonyl group, which may enhance conformational rigidity and binding affinity.

A 1H-1,2,3-triazole core, a five-membered aromatic ring with three nitrogen atoms, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

This compound’s design likely leverages the click chemistry paradigm , combining modular synthesis with structural diversity.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(15-6-5-13-3-1-2-4-14(13)22-15)19-9-12(10-19)11-20-8-7-17-18-20/h1-4,7-8,12,15H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFXGTWFSDPKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole (CAS Number: 2198265-98-2) is a novel triazole derivative that has garnered attention for its potential biological activities. This article focuses on its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2}, with a molecular weight of 298.34 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, and a benzopyran moiety that may contribute to its pharmacological properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound possess cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various triazole derivatives against human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory Properties

Triazole compounds have also been noted for their anti-inflammatory effects. A study on structurally related triazoles revealed that they significantly reduced inflammation in animal models, suggesting their potential use as non-steroidal anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial potential of triazoles has been well-documented. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests .

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of triazole derivatives. Studies have indicated that compounds containing the triazole ring can scavenge free radicals effectively, contributing to their therapeutic potential in oxidative stress-related diseases.

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
AnticancerCytotoxicity against MCF-7 cells
Anti-inflammatorySignificant reduction in inflammation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging of free radicals

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing triazole rings exhibit significant anticancer activity. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For example:

  • Mechanism of Action : Triazoles may induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis, thereby limiting tumor growth and metastasis .

Antimicrobial Activity

Triazole derivatives have been explored for their antimicrobial properties. The presence of the benzopyran moiety contributes to enhanced efficacy against various pathogens.

  • In Vitro Studies : Several studies have demonstrated that compounds similar to 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole exhibit antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective potential of triazole-containing compounds. These compounds may help mitigate neurodegenerative diseases by:

  • Modulating Neurotransmitter Levels : Some studies suggest that triazoles can influence serotonin and dopamine levels in the brain, which may be beneficial for treating conditions like depression and anxiety .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The compound similar to this compound was found to significantly reduce cell viability in various cancer cell lines through apoptosis induction .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial agents, researchers tested a range of triazole derivatives against common bacterial pathogens. The results indicated that certain modifications to the benzopyran structure enhanced the antimicrobial activity significantly compared to standard antibiotics .

Chemical Reactions Analysis

Chemical Reactions Involving 1,2,3-Triazoles

1,2,3-Triazoles are versatile compounds that can undergo various chemical transformations, including:

3.1. Click Chemistry Reactions

  • CuAAC Reaction : As mentioned, this is a primary method for synthesizing 1,2,3-triazoles. It involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst .

3.2. Post-Click Modifications

  • Alkylation and Arylation : Once formed, 1,2,3-triazoles can undergo further modifications such as alkylation or arylation at the nitrogen atoms, although this is less common due to the stability of the triazole ring .

  • Ring Opening Reactions : While not typical for 1,2,3-triazoles, under certain conditions, they can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under high-energy conditions.

Spectroscopic Analysis

The structure of 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can be confirmed using various spectroscopic techniques:

  • NMR Spectroscopy : ¹H NMR and ¹³C NMR can provide detailed information about the molecular structure, including the presence of the triazole ring and its substituents.

  • IR Spectroscopy : Infrared spectroscopy can help identify functional groups, such as the carbonyl group from the benzopyran moiety.

  • Mass Spectrometry : MS can confirm the molecular weight and fragmentation patterns of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its integration of chromane, azetidine, and triazole motifs. Below is a comparative analysis with structurally or functionally related compounds:

Triazole-Azetidine Derivatives

  • 1-(3-Azetidinylmethyl)-1H-1,2,3-triazole hydrochloride ():
    • Structural Difference : Lacks the chromane-carbonyl group.
    • Functional Impact : The absence of the chromane moiety reduces hydrophobicity and may limit membrane permeability compared to the target compound.
    • Synthesis : Likely prepared via CuAAC, similar to the target compound’s triazole formation .

Triazole-Benzyl/Chromane Hybrids

  • 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (): Structural Difference: Substituted with trifluoromethylbenzyl groups instead of chromane-azetidine. Synthesis Yield: Achieved 96% yield under optimized CuAAC conditions , suggesting the target compound’s synthesis could similarly benefit from green methodologies.

Imidazole-Triazole Hybrids

  • [3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives (): Structural Difference: Replaces the 1,2,3-triazole with a 1,2,4-triazole and incorporates imidazole units. Biological Activity: Demonstrated antimicrobial properties (e.g., against S. aureus and C. albicans), suggesting the target compound’s triazole core may confer similar bioactivity .

Key Research Findings and Inferences

Synthetic Efficiency : The target compound’s triazole core can likely be synthesized via CuAAC with high yields (≥90%) under optimized conditions, as demonstrated by fluorinated triazoles .

Structural Advantages :

  • The chromane moiety may confer enhanced lipophilicity, aiding blood-brain barrier penetration.
  • The azetidine ring’s rigidity could improve binding specificity compared to flexible alkyl linkers in other triazoles .

Biological Potential: While direct data are lacking, analogs like imidazole-triazoles show antimicrobial activity , and fluorinated triazoles exhibit metabolic stability , suggesting avenues for testing the target compound.

Q & A

Q. How can researchers optimize the synthetic route for 1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole to improve yield and purity?

Q. What are the recommended spectroscopic and computational methods for structural characterization of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (400–600 MHz) to resolve azetidine and benzopyran protons, particularly the methylene bridge (δ 3.5–4.5 ppm). FTIR should confirm carbonyl stretches (~1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For computational validation, perform DFT calculations (B3LYP/6-31G**) to predict NMR/IR spectra and compare with experimental data. Molecular docking (AutoDock Vina) can preliminarily assess binding interactions with biological targets .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in in vitro vs. in vivo models be resolved methodologically?

  • Methodological Answer : Employ a tiered experimental design:

Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with positive controls .

Assess pharmacokinetics (Caco-2 permeability, microsomal stability) to identify bioavailability limitations .

Use longitudinal in vivo studies (rodent models) with staggered dosing and metabolite profiling (LC-MS/MS). Address interspecies metabolic differences via humanized liver models .

  • Conflict Resolution : If in vitro activity lacks in vivo correlation, modify the scaffold (e.g., prodrug strategies) or optimize formulation (nanoparticle encapsulation) .

Q. What molecular modeling approaches are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Adopt a modular synthesis approach :
  • Core Modifications : Vary benzopyran substituents (e.g., electron-withdrawing groups at C-7) .
  • Azetidine Substitutions : Introduce sp³-hybridized groups to probe steric effects.
  • Triazole Replacements : Test tetrazole or imidazole analogs.
    Use a mixed-methods design :

Quantitative : Measure IC50 values against target enzymes (e.g., kinases) .

Qualitative : Perform X-ray crystallography of ligand-enzyme complexes to identify binding motifs .
Analyze data via multivariate regression to isolate critical SAR drivers .

Theoretical and Methodological Considerations

Q. What conceptual frameworks are applicable for studying this compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer : Anchor research in the cholinergic hypothesis (acetylcholinesterase inhibition) or amyloid cascade theory (Aβ aggregation modulation). For in vitro studies, use SH-SY5Y cells with Aβ42-induced toxicity; measure caspase-3 activation (Western blot) and mitochondrial membrane potential (JC-1 assay). For in vivo alignment, employ transgenic AD mice (APP/PS1) and assess cognitive outcomes (Morris water maze) . Theoretical inconsistencies (e.g., off-target effects) require pathway enrichment analysis (RNA-seq) .

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